Titanium tetraisopropanolate

Beschreibung

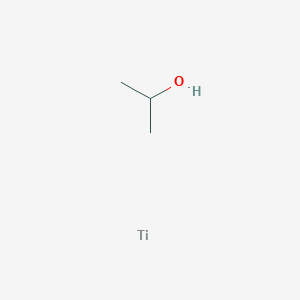

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

propan-2-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYXOFXAQZZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Ti | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air., Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; mp = 18-20 deg C; [Merck Index] Colorless to light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraisopropyl titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C @ 760 mm Hg | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in anhydrous ethanol, ether, benzene, chloroform | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9711 @ 20 °C/4 °C | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.8 (AIR= 1) | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-yellow liquid, Colorless to light-yellowish fluid | |

CAS No. |

546-68-9 | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraisopropyl titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetraisopropanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRAISOPROPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NX7K235Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Approx 20 °C | |

| Record name | TETRAISOPROPYL TITANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Mechanistic Investigations

Synthetic Routes for Titanium Tetraisopropanolate Production

The manufacturing of this compound is primarily achieved through two well-established methods: the direct reaction of titanium tetrachloride with isopropanol (B130326) and its use as a precursor in sol-gel processes.

TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl wikipedia.orgchemeurope.comwikiwand.com

A critical component of this synthesis is the presence of a base, typically ammonia (B1221849) (NH₃), to neutralize the hydrogen chloride (HCl) byproduct as it forms. wikipedia.orgwikiwand.com The HCl reacts with ammonia to produce ammonium (B1175870) chloride (NH₄Cl), a solid salt. lookchem.comlookchem.com The process is often carried out in an inert solvent, such as toluene (B28343) or benzene. lookchem.comchembk.com After the reaction is complete, the solid ammonium chloride byproduct is removed by filtration. The final product, this compound, is then purified from the solution by distillation. lookchem.comlookchem.comchembk.com

This compound is a crucial precursor in the sol-gel synthesis of titanium dioxide (TiO₂) materials, such as powders and thin films. atamanchemicals.comatamankimya.comriverlandtrading.com This process relies on the controlled hydrolysis and condensation of the titanium alkoxide. The hydrolysis reaction is initiated by the addition of water to a solution of this compound, typically in an alcohol solvent. atamanchemicals.comwikipedia.org

The reaction proceeds as follows: Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH wikipedia.orgchemeurope.comatamankimya.com

Mechanistic Studies of this compound Formation

Understanding the underlying mechanisms of the synthesis is crucial for optimizing the production of this compound.

The reaction between titanium tetrachloride and an alcohol, known as alcoholysis, is fundamentally driven by the strong Lewis acidic nature of the TiCl₄ molecule. wikipedia.orgbenthamdirect.com TiCl₄ readily accepts electron pairs from the oxygen atom in the alcohol, forming an initial adduct. mdpi.com The reaction is generally rapid and highly exothermic, similar in reactivity to the vigorous hydrolysis of TiCl₄ in water. wikipedia.orgicheme.org The process involves the sequential replacement of chloride ions with alkoxide groups. While the structures of titanium alkoxides can be complex and may form aggregates, those derived from bulkier alcohols like isopropanol tend to exist as monomers, especially in nonpolar solvents. wikipedia.orgwikiwand.com

The yield and purity of this compound are highly dependent on the specific conditions under which the synthesis is performed. atamanchemicals.com Factors such as the choice of solvent, the base used to scavenge HCl, reaction temperature, and reaction time all play a significant role. For instance, using different amine bases or reaction solvents can lead to variations in product yield. Careful control of these parameters is essential to minimize side reactions and maximize the purity of the distilled product.

The following table summarizes research findings on how different reaction conditions can affect the yield of the final product.

| Base | Solvent | Temperature | Time | Yield | Source |

| Diethylamine | Hexane | 0 °C | 1 h | 85% | lookchem.com |

| Ammonia (NH₃) | Benzene | Not Specified | Not Specified | 70% | lookchem.com |

This table is generated from available data and illustrates the impact of reaction conditions on product yield.

The primary byproduct in the synthesis of this compound from TiCl₄ and isopropanol is hydrogen chloride (HCl). wikipedia.orgzhishangchemical.comchemeurope.com This corrosive gas must be effectively removed from the reaction to drive the equilibrium towards the product side and to prevent unwanted side reactions.

The most common mitigation strategy is the introduction of a base, such as ammonia, into the reaction mixture. lookchem.com The base reacts instantaneously with the HCl to form a stable, solid salt, ammonium chloride (NH₄Cl). lookchem.comchembk.com

Mitigation Reaction: HCl + NH₃ → NH₄Cl

This solid byproduct is insoluble in common organic solvents like toluene and can be easily removed from the liquid product mixture through filtration. lookchem.comlookchem.com Following the removal of the solid byproduct, the desired this compound is isolated and purified via distillation, separating it from the solvent and any remaining soluble impurities. chembk.com

Catalytic Applications and Reaction Mechanisms

Titanium Tetraisopropanolate as a Lewis Acid Catalyst

This compound is frequently utilized as a Lewis acid catalyst in a variety of organic reactions, including esterification, transesterification, condensation, and addition reactions. riverlandtrading.comatamanchemicals.com Its catalytic activity is attributed to the electron-deficient nature of the titanium center, which readily accepts electron pairs from substrate molecules. riverlandtrading.com

Activation of Substrate Molecules via Electron Pair Acceptance

As a Lewis acid, the titanium atom in this compound possesses empty d-orbitals, making it an effective electron pair acceptor. riverlandtrading.comchemicalbook.com This allows it to coordinate with Lewis basic functional groups within a substrate molecule, such as the oxygen atom of a carbonyl group or an alcohol. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in transesterification reactions, the coordination of the titanium catalyst to the carbonyl oxygen of an ester enhances the electrophilicity of the carbonyl carbon, facilitating the attack by an alcohol. atamanchemicals.com

Role in Asymmetric Organic Transformations

A particularly significant application of this compound is in the field of asymmetric synthesis, where it serves as a key component in catalysts designed to produce chiral molecules with high enantioselectivity. youtube.comwikipedia.org

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of this compound, an enantiomerically pure tartrate ester (typically diethyl tartrate or DET), and an oxidant, most commonly tert-butyl hydroperoxide (TBHP). youtube.comdalalinstitute.com

The mechanism of the Sharpless epoxidation involves the formation of a chiral titanium-tartrate complex. dalalinstitute.comcatalysis.blog Initially, the isopropoxide ligands on the this compound are displaced by the chiral diethyl tartrate and the allylic alcohol substrate. dalalinstitute.com The tert-butyl hydroperoxide then coordinates to the titanium center. youtube.comorganic-chemistry.org This coordination activates the peroxide, preparing it for the transfer of an oxygen atom to the double bond of the allylic alcohol. catalysis.blogorientjchem.org The catalytic cycle involves the formation of a dimeric titanium complex, which is believed to be the active catalytic species. mdpi.com

The high degree of stereochemical control in the Sharpless epoxidation is a direct result of the chiral environment created by the titanium-tartrate complex. youtube.comnumberanalytics.com The specific enantiomer of the diethyl tartrate used dictates the facial selectivity of the epoxidation, determining whether the oxygen atom is delivered to the top or bottom face of the allylic alcohol's double bond. pearson.comyoutube.com For example, the use of L-(+)-diethyl tartrate typically results in the formation of one enantiomer of the epoxide, while D-(-)-diethyl tartrate yields the opposite enantiomer. numberanalytics.com This predictable and reliable stereocontrol makes the Sharpless epoxidation a powerful tool for the synthesis of optically pure epoxides, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. youtube.comwikipedia.org

Table of Substrate Scope in Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Product Enantiomeric Excess (ee %) |

| Geraniol | (+)-DET | >95 |

| (Z)-α-Phenylcinnamyl alcohol | (-)-DIPT | 96 |

| (E)-2-Hexen-1-ol | (+)-DET | 95 |

| Cinnamyl alcohol | (+)-DET | 96 |

Data compiled from various sources and is representative. Actual results may vary based on reaction conditions.

Kulinkovich Reaction for Cyclopropane (B1198618) Synthesis

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols and their derivatives through the reaction of carboxylic esters with Grignard reagents in the presence of a titanium(IV) alkoxide, such as this compound. wikipedia.orgatamanchemicals.com This transformation provides an efficient route to three-membered ring systems, which are valuable building blocks in organic chemistry. atamanchemicals.comresearchgate.net

In the Kulinkovich reaction, this compound acts as a precatalyst that is converted in situ into the active catalytic species. wikipedia.orgatamanchemicals.com The generally accepted mechanism begins with the transmetalation of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with this compound to form a thermally unstable dialkyltitanium intermediate. atamanchemicals.comgoogle.com This intermediate rapidly undergoes β-hydride elimination, releasing an alkane (e.g., ethane) and forming a key titanacyclopropane species. atamanchemicals.comgoogle.com

This titanacyclopropane acts as a 1,2-dicarbanion equivalent. atamanchemicals.com It reacts with the carbonyl group of the ester substrate in a double alkylation process. The initial insertion of the ester's carbonyl into a titanium-carbon bond forms an oxatitanacyclopentane intermediate, which then rearranges to a ketone. wikipedia.org A subsequent intramolecular insertion of the ketone's carbonyl group into the remaining titanium-carbon bond closes the three-membered ring, ultimately yielding the magnesium salt of the cyclopropanol (B106826) product after reaction with the Grignard reagent, which also regenerates the catalytic dialkyltitanium species. wikipedia.orggoogle.com Hydrolysis during workup provides the final cyclopropanol. google.com The ability to use this compound in catalytic amounts makes this a highly efficient process. atamanchemicals.com

| Reaction | Catalyst/Reagents | Substrate | Product | Key Features |

| Kulinkovich Reaction | Ti(O-i-Pr)₄, Grignard Reagent (e.g., EtMgBr) | Carboxylic Ester | Cyclopropanol | Forms titanacyclopropane intermediate; Ti(O-i-Pr)₄ can be used catalytically. wikipedia.orgatamanchemicals.com |

Enantioselective Oxidation of Prochiral Thioethers

This compound is a key component in catalyst systems designed for the asymmetric oxidation of prochiral thioethers to chiral sulfoxides. wikipedia.orgatamanchemicals.com Chiral sulfoxides are important synthons in asymmetric synthesis. The most well-known method is a modification of the Sharpless epoxidation procedure, often referred to as the Kagan-Modena oxidation.

The catalytic system is generated from this compound, a chiral tartrate ester such as (+)- or (-)-diethyl tartrate (DET), and water, typically in a 1:2:1 molar ratio. atamanchemicals.com This mixture forms a chiral titanium-tartrate complex that mediates the enantioselective transfer of an oxygen atom from an oxidant, like cumene (B47948) hydroperoxide or tert-butyl hydroperoxide, to the sulfur atom of the thioether. atamanchemicals.com

The enantiomeric excess (e.e.) of the resulting sulfoxide (B87167) is highly dependent on the steric difference between the two substituents on the sulfur atom. atamanchemicals.com When the substituents are significantly different in size, such as in aryl methyl thioethers, very high enantioselectivity can be achieved. atamanchemicals.com For example, the oxidation of methyl p-tolyl sulfide (B99878) using cumene hydroperoxide as the oxidant can yield the corresponding sulfoxide with an e.e. of 96%. atamanchemicals.com However, when the substituents have similar steric bulk, the enantioselectivity is moderate to low. atamanchemicals.com

| Substrate | Catalyst System | Oxidant | e.e. (%) | Reference |

| Methyl p-tolyl sulfide | Ti(O-i-Pr)₄ / DET / H₂O (1:2:1) | Cumene Hydroperoxide | 96 | atamanchemicals.com |

| Aryl methyl sulfides | Ti(O-i-Pr)₄ / DET / H₂O (1:2:1) | tert-Butyl Hydroperoxide | >90 | atamanchemicals.com |

| Benzyl p-tolyl sulfide | Ti(O-i-Pr)₄ / DET / H₂O | Not Specified | 7 | atamanchemicals.com |

Asymmetric Allylation of Ketones

The catalytic asymmetric allylation of ketones to produce chiral tertiary homoallylic alcohols is another important application of this compound. atamanchemicals.comlookchem.com These chiral alcohols are versatile intermediates in the synthesis of natural products and pharmaceuticals.

A highly effective catalyst for this transformation is generated by combining this compound with a chiral ligand, most commonly BINOL (1,1'-bi-2-naphthol), in the presence of isopropanol (B130326). The addition of an allyl source, such as tetraallylstannane, to a ketone in the presence of this catalyst system results in the formation of the corresponding homoallylic alcohol with high yields and enantioselectivities. For many ketone substrates, yields are in the range of 80-99% with enantiomeric excesses between 79-95%.

Diastereoselective Reduction of Alpha-Fluoroketones

This compound is reported to be a useful reagent for the diastereoselective reduction of α-fluoroketones. atamanchemicals.comresearchgate.netlookchem.com This reaction is valuable for the synthesis of fluorinated alcohols with controlled stereochemistry, which are of increasing interest in medicinal chemistry. The titanium catalyst is believed to coordinate to both the carbonyl oxygen and the fluorine atom, creating a rigid chelate that directs the approach of a reducing agent to one face of the carbonyl group, thereby controlling the diastereoselectivity of the alcohol product.

Racemic and Enantioselective Addition of Nucleophiles to Carbonyl and Imine Compounds

This compound serves as a versatile Lewis acid catalyst for the addition of various nucleophiles to carbonyls and imines. atamanchemicals.comnih.gov Depending on the absence or presence of chiral ligands, these additions can be either racemic or enantioselective.

In an enantioselective context, titanium-based catalysts have proven highly effective for the addition of cyanide to imines, a key step in the asymmetric Strecker synthesis of α-amino acids. A catalyst system composed of a partially hydrolyzed titanium alkoxide (PHTA) and a chiral N-salicyl-β-aminoalcohol ligand can catalyze the addition of a cyanide source to various N-protected imines. google.com This method is notable for its high efficiency, affording α-aminonitriles in quantitative yields with enantiomeric excesses up to 98% in very short reaction times. google.com

| Reaction Type | Catalyst System | Substrates | Product | Selectivity/Yield |

| Enantioselective Cyanation | PHTA / N-salicyl-β-aminoalcohol ligand | N-protected Imines, Cyanide Source | Chiral α-aminonitrile | Up to 98% e.e., quantitative yield. google.com |

Catalytic Intramolecular Formal [3+2] Cycloaddition

This compound is cited as a catalyst for intramolecular formal [3+2] cycloaddition reactions. atamanchemicals.comlookchem.comnih.gov This type of reaction is a powerful tool for constructing five-membered ring systems, which are common motifs in many biologically active molecules. While specific examples directly utilizing this compound as the precatalyst are specialized, related titanium-catalyzed [3+2] cycloadditions often involve the reaction of cyclopropyl (B3062369) ketones with alkenes, where a titanium species mediates the ring-opening of the cyclopropane and subsequent cycloaddition. nih.gov

Catalysis in Esterification and Transesterification Reactions

This compound is widely employed as a catalyst for both esterification and transesterification reactions. atamanchemicals.comchemball.commade-in-china.com It serves as an effective catalyst for producing plasticizers, polyesters, and methacrylic esters. atamanchemicals.comatamankimya.com The compound is recognized for its efficiency in these reactions, in some cases surpassing that of conventional catalysts like sulfuric acid. atamankimya.com The catalytic mechanism involves the coordination of the carbonyl oxygen of the ester or carboxylic acid to the titanium center, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

In the realm of biofuel production, titanium-based catalysts, including those derived from this compound, are utilized in the transesterification of vegetable oils or animal fats to produce fatty acid methyl esters (FAME), the primary component of biodiesel. mdpi.comresearchgate.netnih.govmedtigo.com Titanium dioxide, which can be formed from the hydrolysis of this compound, has shown high potential as a heterogeneous catalyst in biodiesel production due to its high surface area and chemical stability. mdpi.comresearchgate.net

The pharmaceutical industry also leverages the catalytic properties of this compound for various organic transformations. atamanchemicals.comcphi-online.comdechochem.com It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients through reactions such as esterification, transesterification, and condensation. atamankimya.comatamanchemicals.com Its role as a catalyst in the Sharpless epoxidation for creating chiral epoxides is a notable application in the synthesis of complex pharmaceutical molecules. atamanchemicals.comatamankimya.com

Catalytic Activity in Polymerization Processes

This compound plays a crucial role as a catalyst in a variety of polymerization processes, contributing to the synthesis of a wide range of polymers. atamanchemicals.comchemball.com

This compound is utilized as an initiator for the polymerization of vinyl monomers. atamanchemicals.comadakem.comatamanchemicals.com Its ability to initiate polymerization makes it a valuable component in the production of various vinyl polymers.

This compound functions as a crosslinking agent for several types of polymers, including silicones, polyurethanes, and resins containing hydroxyl or carboxyl groups. riverlandtrading.comhaihangchem.com This crosslinking action enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer materials. riverlandtrading.com The mechanism involves the reaction of the titanate with functional groups on the polymer chains, forming a three-dimensional network structure. atamanchemicals.com

Table 1: Effect of this compound as a Crosslinking Agent on Polymer Properties

| Polymer Type | Functional Group | Effect of Crosslinking | Enhanced Properties |

| Silicone | Hydroxyl | Formation of Si-O-Ti linkages | Increased thermal stability and mechanical strength |

| Polyurethane | Hydroxyl | Formation of Urethane-Ti linkages | Improved chemical resistance and durability |

| Polyester | Carboxyl/Hydroxyl | Formation of Ester-Ti linkages | Enhanced hardness and solvent resistance |

Ziegler-Natta Catalyst in Polyolefin Production

This compound is a component of Ziegler-Natta catalysts, which are instrumental in the production of polyolefins like polyethylene (B3416737) and polypropylene. atamankimya.comatamanchemicals.com These catalysts, typically composed of a titanium compound and an organoaluminum co-catalyst, are known for their ability to produce stereoregular polymers with high molecular weight. wikipedia.orgbyjus.com The use of titanium-based catalysts in this context has been a cornerstone of the plastics industry since the mid-20th century. wikipedia.org

Table 2: Ziegler-Natta Catalyst Systems Involving Titanium Compounds

| Catalyst System Component | Role | Example | Resulting Polymer |

| Titanium Compound | Primary Catalyst | Titanium tetrachloride, this compound | Polypropylene, Polyethylene |

| Organoaluminum Compound | Co-catalyst/Activator | Triethylaluminium (TEA) | Stereoregular Polyolefins |

| Support Material | Increases catalyst activity | Magnesium chloride (MgCl₂) | High-yield polyolefins |

| Organic Modifier | Controls stereospecificity | Esters, diethers | Isotactic polypropylene |

Catalyst for Polycarbonate Synthesis

The compound also finds application as a catalyst in the synthesis of polycarbonates. atamanchemicals.comatamanchemicals.comatamanchemicals.com It helps to improve the yield of the polymerization reaction while minimizing the formation of unwanted by-products. atamanchemicals.comatamanchemicals.com

Advanced Mechanistic Studies of Catalytic Cycles

The elucidation of catalytic cycles involving titanium tetraisopropoxide (TTIP) and its derivatives has been significantly advanced through the integration of sophisticated computational and spectroscopic techniques. These methods provide molecular-level insights into reaction pathways and the transient species that govern catalytic activity and selectivity.

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry has become an indispensable tool for mapping the complex potential energy surfaces of catalytic reactions involving titanium alkoxides. Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow for the investigation of transition states and intermediates that are often too fleeting to be captured by experimental means alone.

A notable application of these methods is in the study of the Sharpless asymmetric epoxidation, where a catalyst is formed from titanium tetraisopropoxide, diethyl tartrate, and an oxidizing agent. nih.gov DFT calculations have been employed to model the structures and energetics of this reaction, revealing that the thermodynamically favored active catalyst is a pentacoordinate dimer, [Ti(DET)(O-i-Pr)₂]₂, rather than a monomeric species. nih.gov These computational models can map the entire catalytic cycle, including the rapid ligand exchange steps and the epoxidation barriers, providing activation energies for the key transformations. nih.gov

Similarly, in the asymmetric cyanosilylation of aldehydes catalyzed by TTIP-derived complexes, computational approaches have been used to adjudicate between different mechanistic proposals. By calculating the energy profiles of various reaction channels, researchers can identify the most likely pathway and understand the origins of enantioselectivity.

Studies on the thermal decomposition of TTIP, while not always a catalytic cycle, showcase the power of these computational tools to challenge long-standing mechanistic assumptions. For instance, while the β-hydride elimination process was traditionally considered the primary decomposition pathway, recent quantum mechanical calculations (DFT) and reactive force field molecular dynamics (ReaxFF-MD) have revealed that other routes, such as a four-centered acetone-elimination reaction or direct Ti-O and C-O bond scissions, are energetically competitive or even dominant under certain conditions. science.govarxiv.org These studies systematically propose and evaluate hundreds of potential intermediate species and reactions, constructing detailed, thermodynamically consistent kinetic models from first principles. cam.ac.uk

Table 1: Examples of Computational Studies on Titanium Tetraisopropoxide Reaction Mechanisms This table is interactive and can be sorted by clicking on the column headers.

| Method/Functional | Reaction Studied | Key Findings | Reference(s) |

|---|---|---|---|

| DFT (M06-2X) | Sharpless Asymmetric Epoxidation | The active catalyst is a dimer, not a monomer. Activation energies for ligand exchange and epoxidation steps were calculated, mapping the catalytic cycle. | nih.gov |

| ReaxFF-MD | Thermal Decomposition of TTIP | Showed that β-hydride elimination is not the only significant pathway; C-O and Ti-O bond dissociations play a major role. | arxiv.orgucl.ac.uk |

| DFT, DLPNO-CCSD(T) | Photodissociation of TTIP | Identified a new four-centered acetone-elimination reaction as the primary decomposition process, contrary to previous literature. | science.gov |

| ***Ab initio* MD** | TTIP Adsorption on Si(100) | Unraveled the initial adsorption mechanism, showing it proceeds via scission of a C-H bond and transfer of a hydrogen atom to the silicon surface. | researchgate.net |

| DFT (B3LYP) | Structure of Dinuclear Ti(IV) Complex | Optimized the geometry of a diphosphine-titanium complex, confirming the structure determined by X-ray diffraction and elucidating Ti-P bonding characteristics. | mdpi.com |

Spectroscopic Characterization of Catalytic Intermediates

While computational methods predict possibilities, spectroscopic techniques provide direct experimental evidence of catalytic intermediates. The development of in situ and operando spectroscopy, which monitor reactions under actual working conditions, has been particularly transformative.

Vibrational spectroscopies are powerful probes of molecular structure. In situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy has been used to investigate the surface reaction mechanisms during the atomic layer deposition (ALD) of TiO₂ from TTIP and ozone. acs.org These studies revealed that the reaction does not proceed via surface hydroxyl groups as in water-based ALD. Instead, the isopropoxy-terminated surface reacts with ozone to form surface carbonate intermediates, which then react with the next dose of TTIP. acs.org

Surface-enhanced Raman spectroscopy (SERS) provides the sensitivity needed to detect transient species at low concentrations. An in situ SERS study of TiO₂ ALD from TTIP showed that the first cycle involves typical ligand exchange, leaving intact isopropoxide ligands on the surface. nih.gov However, in subsequent cycles, a completely different chemistry was observed, where isolated TiO₂ sites catalyzed the dehydration of alcohol byproducts into propene, which then oligomerized into larger carbon species on the surface. nih.gov This finding of an unexpected side reaction, which can lead to CVD-type growth, was only possible through direct spectroscopic observation of the surface intermediates. nih.gov

Sum frequency generation (SFG) spectroscopy, a surface-specific technique, has been used to investigate the role of TTIP as a catalyst at buried interfaces, such as in silicone adhesive systems. acs.org These experiments can identify key intermediates formed through ligand exchange between the titanium catalyst and other components in the mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial, particularly for solution-phase catalysis. For example, ³¹P NMR studies have been instrumental in proposing the catalytic cycles for rhodium-catalyzed 1,4-additions that use aryltitanate reagents derived from TTIP. nih.gov By observing the transformation of rhodium-phosphine complexes in the presence of reactants, researchers can piece together the sequence of intermediates in the catalytic cycle. nih.gov Similarly, ¹H and ¹³C NMR spectroscopy are routinely used to track the fate of ligands on titanium, such as observing the loss of isopropoxide signals upon the formation of oxo-bridged dimeric intermediates. acs.org

Table 2: Spectroscopic Techniques for Characterizing Catalytic Intermediates This table is interactive and can be sorted by clicking on the column headers.

| Technique | System/Reaction | Intermediate(s) Detected | Significance | Reference(s) |

|---|---|---|---|---|

| ***In situ* SERS** | TiO₂ ALD from TTIP | Adsorbed isopropoxide ligands, six-carbon olefins from propene oligomerization. | Revealed unexpected side reactions and a shift from ALD to CVD-type mechanisms after the first cycle. | nih.gov |

| ***In situ* ATR-FTIR** | Ozone-based TiO₂ ALD from TTIP | Surface carbonates. | Elucidated a reaction mechanism fundamentally different from water-based ALD, proceeding via carbonate intermediates. | acs.org |

| ³¹P NMR | Rh-catalyzed 1,4-addition | (Oxa-π-allyl)rhodium and chlororhodium-phosphine complexes. | Allowed for the construction of the catalytic cycle by directly observing the key rhodium intermediates. | nih.gov |

| ¹H, ¹³C NMR | Reaction of [LTiOiPr] with water | Oxo-bridged Ti(IV) dimer, [(LMeTi)₂O]. | Confirmed catalyst transformation by observing the disappearance of isopropoxide signals and the formation of a known dimeric species. | acs.org |

| SFG | TTIP at TiO₂/water interface | Ordered adsorbed water. | Confirmed changes in surface hydrophilicity and the structure of interfacial water, which is critical for photocatalysis. | acs.org |

| ¹H NMR | Reaction of Ti(OPrⁱ)₄ with Schiff bases | Coordinated azomethine hydrogen. | Shift in the azomethine proton signal provided direct evidence of the Schiff base nitrogen coordinating to the titanium center. | niscpr.res.in |

Precursor in Advanced Materials Synthesis and Fabrication

Titanium Dioxide (TiO₂) Synthesis

Titanium tetraisopropanolate is a preferred precursor for the synthesis of titanium dioxide, a material with significant applications in photocatalysis, sensors, solar cells, and protective coatings. The synthesis process typically involves the hydrolysis of TTIP, followed by a condensation reaction. This transformation can be precisely controlled to yield TiO₂ with desired properties. The choice of synthesis method, such as sol-gel or chemical vapor deposition, profoundly influences the resulting material's morphology, crystallinity, and functional characteristics.

The sol-gel process is a versatile, low-temperature method widely used for producing high-purity and homogenous ceramic materials from molecular precursors. In the context of TiO₂ synthesis, the process begins with the hydrolysis and condensation of this compound in an alcoholic solution. The fundamental reaction is the conversion of TTIP with water to form titanium dioxide and isopropanol (B130326): Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH wikipedia.org. This reaction sequence leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. Further processing, including aging and drying, transforms the sol into a "gel," a continuous solid network with entrapped liquid. Subsequent heat treatment, or calcination, removes organic residues and induces crystallization, resulting in the final TiO₂ material researchgate.netukim.mkmdpi.com. The sol-gel method offers excellent control over the final product's composition and microstructure by manipulating reaction parameters.

The morphology and crystalline structure of TiO₂ synthesized via the sol-gel method are critically dependent on the reaction conditions, particularly the hydrolysis ratio (the molar ratio of water to precursor) and the presence of additives wikipedia.org.

The hydrolysis ratio directly impacts the rate of the hydrolysis and condensation reactions. A higher water content generally leads to faster reaction rates, which can result in the formation of larger, more agglomerated particles. Conversely, controlling the slow addition of water can yield smaller, more uniform nanoparticles.

Additives are frequently introduced to the sol-gel system to control the reaction kinetics and, consequently, the properties of the resulting TiO₂. These additives can act as catalysts, stabilizers, or morphology-directing agents. For instance, acids like nitric acid or acetic acid are used to modify the pH and control the hydrolysis and condensation rates researchgate.netnih.govyoutube.com. Chelating agents, such as acetylacetone, can stabilize the titanium precursor by forming complexes, which moderates its reactivity and leads to more uniform and smoother TiO₂ films mdpi.com. The use of polymers like polyvinylpyrrolidone (PVP) can drastically alter the morphology, leading to the formation of fibrous structures instead of spherical nanoparticles researchgate.net. The choice and concentration of these additives are crucial for tailoring the final material's surface area, pore structure, crystal phase (anatase, rutile, or brookite), and crystallite size ukim.mkresearchgate.netresearchgate.net.

| Additive | Function | Effect on TiO₂ Properties | Reference |

|---|---|---|---|

| Nitric Acid / Acetic Acid | Catalyst / pH modifier | Controls hydrolysis and condensation rates, influences particle size and solution transparency. | researchgate.netnih.govyoutube.com |

| Acetylacetone (AcacH) | Chelating agent / Stabilizer | Moderates precursor reactivity, leads to more uniform film surfaces. Increasing the TTIP:AcacH ratio can enhance photocatalytic activity. | mdpi.com |

| Polyvinylpyrrolidone (PVP) | Morphology-directing agent | Can lead to the formation of fibrous or ribbon-like morphologies instead of spherical particles. | researchgate.net |

This compound is instrumental in fabricating porous TiO₂ nanostructures, which are highly sought after for applications requiring large surface areas, such as catalysis, sensing, and energy storage. Various techniques combined with the sol-gel process are employed to create these architectures. For example, highly porous TiO₂ nanotubes can be prepared using an emulsion electrospinning method where a solution containing TTIP, poly(vinyl pyrrolidone), and an oil phase is electrospun and subsequently calcined rsc.org. This process results in a nonwoven mat of nanotubes with a mixed crystalline phase of anatase and rutile rsc.org.

Furthermore, three-dimensional nanostructured TiO₂ photoelectrodes with interconnected networks, large surface areas, and bimodal pores can be achieved by modifying TiO₂ nanoparticles with agents like hydroxyethyl methacrylate (HEMA) and sulfosuccinic acid, which coordinate to the TTIP precursor during the sol-gel process rsc.org. These methods allow for precise control over pore size and distribution, which are critical for optimizing the performance of devices such as dye-sensitized solar cells rsc.org.

The reactivity of this compound also extends to the synthesis of organic-inorganic hybrid materials, specifically metal oxide/phosphonate hybrids. These materials combine the robustness of an inorganic titanium oxide network with the functionality of organic phosphonate groups. A notable approach is the one-step nonhydrolytic sol-gel (NHSG) synthesis, which involves the reaction of TTIP with diethyl octylphosphonate at elevated temperatures, using acetophenone as an oxygen donor nih.gov. This method produces mesoporous TiO₂-octylphosphonate hybrids where octylphosphonate groups are covalently linked to the TiO₂ network through stable Ti-O-P bonds .

In these hybrids, the P/Ti ratio is a critical parameter; as it increases, the crystallite size of the anatase TiO₂ nanoparticles tends to decrease, leading to an increase in the specific surface area . In addition to one-step methods, multi-step approaches are also common, where a pre-formed porous metal oxide is surface-modified with phosphonate groups nih.gov. Furthermore, discrete molecular clusters, known as titanium phosphonate clusters, can be synthesized by reacting TTIP with various arylphosphonic acids, opening pathways to new functional materials with well-defined structures elsevierpure.com.

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, solid thin films on a substrate. In this process, volatile precursors are introduced into a reaction chamber, often with a carrier gas, where they decompose upon contact with a heated substrate surface. This compound is an excellent precursor for the CVD of TiO₂ films due to its volatility and thermal decomposition characteristics rsc.orgmdpi.com. The process allows for the deposition of various forms of TiO₂, including amorphous or crystalline (anatase or rutile) phases, by carefully controlling parameters like substrate temperature, pressure, and precursor concentration researchgate.net. This technique is widely used for creating functional coatings for optical, electronic, and protective applications researchgate.net.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses metal-organic compounds as precursors. This compound is a frequently used precursor in MOCVD for depositing TiO₂ thin films on a variety of substrates, including silicon, glass, and stainless steel nih.govscielo.br. In a typical MOCVD setup, TTIP is heated to generate vapor, which is then transported into the deposition chamber by a carrier gas like nitrogen nih.gov. The substrate is heated to a specific temperature, causing the TTIP to decompose and form a TiO₂ film scielo.br.

The properties of the resulting film are highly dependent on the deposition parameters. The substrate temperature is a crucial factor that influences the crystallinity and phase of the TiO₂ film; for instance, pure anatase phase films can be obtained at temperatures between 300°C and 400°C mdpi.comkochi-tech.ac.jp. The concentration of the TTIP precursor affects the film's morphology and crystallinity, with lower concentrations sometimes leading to better crystallinity mdpi.com. MOCVD using TTIP has been successfully applied to grow various TiO₂ nanostructures, such as nanorods, and to fabricate films for photocatalytic applications mdpi.comnih.gov.

| MOCVD Parameter | Influence on TiO₂ Film Properties | Reference |

|---|---|---|

| Substrate Temperature | Determines the crystalline phase (amorphous, anatase, rutile) and crystallinity. Pure anatase can be achieved between 300-400°C. | scielo.brmdpi.comkochi-tech.ac.jpresearchgate.net |

| Precursor (TTIP) Concentration | Affects growth rate, surface morphology, and uniformity. Lower concentrations can improve crystallinity. | mdpi.com |

| Carrier Gas / Reactive Gas | Influences the deposition rate and film composition. The presence of an oxidant like O₂ or H₂O can increase reactivity and growth rate. | researchgate.net |

| Pressure | Impacts the deposition mechanism (mass transport vs. surface reaction limited) and film uniformity. | nih.gov |

Chemical Vapor Deposition (CVD) Techniques

Mist Chemical Vapor Deposition (Mist CVD) for Thin Films

Mist Chemical Vapor Deposition (Mist CVD) is a technique utilized for the synthesis of high-quality thin films. In this process, a precursor solution is atomized to form a fine mist, which is then transported to a heated substrate where thermal decomposition and film deposition occur. This compound (TTIP) is a commonly employed precursor for depositing titanium dioxide (TiO₂) films using this method.

Research has demonstrated the successful fabrication of pure anatase phase TiO₂ thin films using Mist CVD with TTIP. nih.govresearchgate.net The properties of the resulting films are highly dependent on key process parameters, such as deposition temperature and the concentration of the TTIP precursor in the solution. nih.gov Studies have shown that the crystallinity of the TiO₂ film is significantly enhanced by increasing the deposition temperature, with optimal crystallinity being achieved at 400 °C. nih.govresearchgate.net

Furthermore, the concentration of this compound in the precursor solution influences both the crystallinity and the surface morphology of the TiO₂ thin films. nih.gov It has been observed that a lower concentration of TTIP leads to better crystallinity in the resulting film. researchgate.net The morphology of the films, characterized by intertwined TiO₂ nanosheets, can also be controlled by adjusting the TTIP concentration. nih.gov

Table 1: Parameters for TiO₂ Thin Film Deposition via Mist CVD

| Parameter | Investigated Range/Value | Observation | Source(s) |

|---|---|---|---|

| Precursor | This compound (TTIP) | Standard precursor for anatase phase TiO₂ | nih.gov |

| Deposition Temperature | 200 °C to 400 °C | Crystallinity significantly improves with increasing temperature. | nih.govresearchgate.net |

| Optimal Temperature | 400 °C | Best crystallinity of TiO₂ film was obtained. | nih.govresearchgate.net |

Atomic Layer Deposition (ALD) for Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for atomic-level control over film thickness and conformality. The process is based on sequential, self-limiting surface reactions. This compound is a widely used precursor for the ALD of TiO₂ thin films, typically in conjunction with water (H₂O) as the co-reactant or oxidant. researchgate.net

The selection of TTIP as a precursor for ALD is due to its high vapor pressure and its ability to facilitate non-corrosive, self-limiting growth, which results in high-purity films. The ALD process for TiO₂ using TTIP and H₂O involves alternating pulses of each precursor, separated by purging steps with an inert gas. This cycle-based approach allows for precise control over the film's thickness by simply varying the number of cycles.

Research into the ALD of TiO₂ using TTIP has established specific growth rates under various conditions. For instance, one study reported a deposition rate of 0.49 Å/cycle. Another investigation using pulsed direct liquid injection ALD with TTIP and water vapor at a deposition temperature of 280°C achieved a TiO₂ growth rate of 0.018 nm/cycle in a self-limited mode. researchgate.net The resulting films are noted for having smooth surfaces with low roughness. researchgate.net

Table 2: Research Findings on ALD of TiO₂ using this compound

| Precursor System | Deposition Temperature | Growth per Cycle (GPC) | Film Characteristics | Source(s) |

|---|---|---|---|---|

| TTIP and H₂O | Not Specified | 0.49 Å/cycle | High purity, linear deposition rate |

Low-Temperature Synthesis of Nanoporous TiO₂

This compound is a key starting material for the low-temperature synthesis of nanoporous and mesoporous titanium dioxide, which is sought after for applications in photocatalysis and energy conversion. rsc.orgrsc.org Low-temperature methods are advantageous as they are often more cost-effective and energy-efficient than high-temperature processes like calcination. ualberta.ca

One facile approach involves the slow hydrolysis of this compound modified with glacial acetic acid at a temperature of 50 °C. rsc.org This method yields nanoparticle chains of anatase TiO₂ composed of approximately 5 nm nanoparticles, resulting in a material with a very high surface area of 309 m² g⁻¹. rsc.org

Another green chemistry approach utilizes a simple, solvent-free precipitation method at low temperatures with TTIP as the precursor and soluble starch as a template. rsc.org This process produces mesoporous anatase TiO₂ nanoparticles. The properties of these nanoparticles are influenced by the initial pH and the concentration of TTIP. Under optimal conditions, this method has yielded a nanocatalyst with a Brunauer–Emmett–Teller (BET) surface area of 81.59 m² g⁻¹ and an average pore size of 8.7 nm. rsc.org A surfactant-free solvothermal route using titanium isopropoxide in toluene (B28343) at temperatures between 180–240 °C has also been investigated for synthesizing nanocrystalline TiO₂ with an anatase crystal structure and average particle sizes below 15 nm. researchgate.net

Table 3: Low-Temperature Synthesis Methods for Nanoporous TiO₂

| Method | Precursor/Modifier | Synthesis Temperature | Resulting Material | Key Properties | Source(s) |

|---|---|---|---|---|---|

| Slow Hydrolysis | TTIP / Glacial Acetic Acid | 50 °C | Anatase TiO₂ nanoparticle chains | High surface area (309 m² g⁻¹), ~5 nm nanoparticles | rsc.org |

| Precipitation | TTIP / Soluble Starch | Low Temperature | Mesoporous anatase TiO₂ nanoparticles | Surface area (81.59 m² g⁻¹), avg. pore size (8.7 nm) | rsc.org |

Formation of Heterogeneous Supramolecules with TiO₂ Nanocrystals

This compound is instrumental in the formation of complex, functional molecular systems involving titanium dioxide nanocrystals. Specifically, it is applied in the creation of heterosupermolecules. atamanchemicals.com These structures consist of multiple distinct molecular components held together by non-covalent bonds.

A notable example is the formation of a nanocrystallite-viologen electron acceptor complex. atamanchemicals.com In this system, TiO₂ nanocrystals, derived from the hydrolysis of this compound, act as one component of the supramolecular assembly. The complex is designed to exhibit specific electronic properties, and it has been demonstrated that this particular heterosupermolecule can undergo light-induced electron transfer. atamanchemicals.com This capability is significant for potential applications in fields such as photocatalysis, solar energy conversion, and molecular electronics.

Thin Film Fabrication

This compound is a versatile precursor for the fabrication of various thin films, primarily through processes like sol-gel synthesis, Mist CVD, and ALD. nih.govatamanchemicals.comwikipedia.org In the sol-gel process, TTIP reacts with water, often in an alcohol solvent, in a controlled hydrolysis and condensation reaction. wikipedia.org This reaction forms a "sol" of colloidal particles that can be applied to a substrate and then converted into a dense, solid "gel" film upon heating. This method is widely used to produce titanium dioxide (TiO₂) based materials. wikipedia.org The decomposition of TTIP at high temperatures (300-650℃) can also be used to form a hard and smooth titanium dioxide film layer on surfaces. atamanchemicals.com

Titanium and Barium-Strontium-Titanate Thin Films

This compound is a precursor for preparing not only pure titanium dioxide thin films but also more complex multicomponent oxide films, such as Barium-Strontium-Titanate (BST). atamanchemicals.comatamanchemicals.com BST, with the general formula BaₓSr₁₋ₓTiO₃, is a ferroelectric material with a high dielectric constant, making it valuable for applications in electronic components like capacitors and memory devices. mdpi.comamericanelements.com

The sol-gel method is a common technique for synthesizing BST thin films using TTIP as the titanium source. researchgate.net In a typical process, TTIP is combined with sources for barium and strontium, such as barium 2-ethylhexanoate and strontium 2-ethylhexanoate. researchgate.net This precursor solution is then applied to a substrate, often by spin coating, to form a transparent, crack-free film. An annealing step at elevated temperatures (e.g., 550°C or higher) is required to crystallize the amorphous as-deposited film into the desired cubic perovskite phase of BST. researchgate.net

Coatings for Enhanced Corrosion Resistance and Adhesion

This compound plays a significant role as an additive and surface treatment agent to enhance the corrosion resistance and adhesion of coatings. atamanchemicals.comatamankimya.com Titanium and its alloys are known for their excellent corrosion resistance, which is attributed to the formation of a dense, self-sealing oxide layer. ymaws.comresearchgate.netpolimi.it Coatings derived from or incorporating TTIP leverage this property to protect various substrates. ymaws.comresearchgate.net

TTIP is used as an adhesion promoter and a cross-linking agent in paints and coatings, particularly for resins containing hydroxyl or carboxyl groups. atamanchemicals.comatamanchemicals.com It improves the bond between the coating and the substrate, which can be metal, glass, or ceramic. atamankimya.comunilongmaterial.com This cross-linking action also enhances the hardness, water resistance, and weather resistance of the coating. atamanchemicals.comunilongmaterial.com When applied to a surface, TTIP can hydrolyze to form a thin polymeric film of titanium dioxide, which can increase surface hardness, scratch resistance, and provide protection against corrosive environments. atamanchemicals.comunilongmaterial.com In adhesives, it can act as a "coupling agent," forming a bridge between an inorganic substrate and the organic polymer of the adhesive to significantly boost bonding strength. unilongmaterial.com

Table 4: Applications of this compound in Protective Coatings

| Application | Role of TTIP | Substrates | Benefits | Source(s) |

|---|---|---|---|---|

| Heat/Corrosion Resistant Coatings | Adhesion promoter, cross-linking agent | Metal, Glass | Improved adherence, increased surface hardness, chemical resistance | atamanchemicals.comatamanchemicals.comatamankimya.com |

| Primers for Metal | Adhesion Promoter | Steel, Aluminum Alloy | Promotes adhesion of topcoat, reduces peeling and rusting | unilongmaterial.com |

| Adhesives (Epoxy, Silicone) | Coupling Agent | Metals, Ceramics | Enhances bonding strength, moisture and heat resistance | unilongmaterial.com |

Applications in Electronics (Thin-Film Capacitors, MIM Capacitors)

This compound (TTIP) is a crucial precursor in the electronics industry, particularly for manufacturing capacitors that require high-κ dielectric materials. Its utility lies in its ability to form titanium dioxide (TiO2) thin films through processes like atomic layer deposition (ALD) and sol-gel synthesis. chemicalbook.comresearchgate.netwikipedia.org These TiO2 films are integral components of both thin-film capacitors and metal-insulator-metal (MIM) capacitors. researchgate.netatamanchemicals.com

In the fabrication of MIM capacitors for applications such as dynamic random access memory (DRAM), TTIP is used to deposit the TiO2 high-κ dielectric layer. researchgate.net Research comparing TiO2 layers grown from TTIP with those from other precursors, like titanium tetrachloride (TiCl4), has been conducted to optimize capacitor performance. researchgate.net Studies have shown that the electrical properties of these capacitors are heavily influenced by the precursor and deposition conditions. For instance, the degradation of TTIP under thermal stress can alter the properties of the deposited thin film, which in turn affects the device's characteristics, such as its dielectric constant (k-value) and leakage current. mdpi.com

The performance of TiO2-based MIM capacitors can be further enhanced by doping the dielectric layer. For example, aluminum-doped TiO2 films, also prepared using TTIP, have shown promise as a dielectric material. researchgate.net The electrical characteristics, including capacitance-voltage (C-V) and current-voltage (I-V) measurements, are critical metrics used to evaluate these devices. researchgate.netmdpi.com Research indicates that impurities, such as carbon, resulting from precursor decomposition can create leakage paths and trap sites within the film, impacting the capacitor's reliability. mdpi.com

| Capacitor Type | Precursor | Dielectric Material | Application |

| Thin-Film Capacitor | This compound | Titanium Dioxide (TiO2) | General Electronics atamanchemicals.com |

| MIM Capacitor | This compound | Titanium Dioxide (TiO2) | DRAM researchgate.net |

| MIM Capacitor | This compound | Aluminum-Doped TiO2 | DRAM researchgate.net |

| MOS Capacitor | This compound | Titanium Dioxide (TiO2) | Research/Device Characterization mdpi.com |

Fabrication of Functionalized Surfaces

This compound is employed for the surface treatment and functionalization of various materials, including metals, ceramics, and glass. atamanchemicals.com These treatments aim to enhance surface properties such as corrosion resistance and adhesion. atamanchemicals.com The process often involves applying a coating derived from TTIP, which acts as a surface modifier and an adhesion promoter. atamanchemicals.com This improved adhesion is beneficial for the application of subsequent layers of paints, plastics, or rubber to metal surfaces. atamanchemicals.com

Surface functionalization can impart specific bioactive or antimicrobial properties, which is particularly relevant for biomedical implants made of titanium and its alloys. elsevierpure.comnih.gov While various techniques exist for modifying titanium surfaces, the use of precursors like TTIP allows for the creation of a titanium dioxide layer that can be further functionalized. elsevierpure.com For example, coatings can be designed to promote hard-tissue compatibility or to prevent biomaterial-associated infections by inhibiting biofilm formation. elsevierpure.comnih.gov The hydroxyl groups that form on the titanium oxide surface can be used to immobilize biomolecules, peptides, or proteins, thereby adding specific biofunctionality to an otherwise inert material. nih.gov

Porous Titanosilicates and Ion-Exchange Materials

This compound is a key starting material for synthesizing porous titanosilicates. chemicalbook.comatamanchemicals.comatamankimya.comatamanchemicals.com These materials possess a unique structure that makes them effective as ion-exchange media. atamankimya.comatamanchemicals.com The synthesis process typically involves the hydrolysis and condensation of TTIP, often in the presence of a silica source, to create a porous framework. wikipedia.orgatamanchemicals.com The resulting titanosilicates, such as sodium titanate, have demonstrated significant potential for various separation and purification applications. researchgate.net

Application in Radioactive Waste Cleanup

A primary application for porous titanosilicates derived from TTIP is the cleanup of radioactive waste. chemicalbook.comatamanchemicals.comatamankimya.comatamanchemicals.com These materials function as selective ion-exchange agents for removing hazardous radionuclides from liquid nuclear waste streams. atamankimya.comatamanchemicals.com The high surface area and specific pore structure of titanosilicates allow them to effectively capture ions like cesium-137 (¹³⁷Cs) and strontium from acidic and high-salt solutions, which are typical conditions for nuclear waste. atamankimya.comresearchgate.net The use of these inorganic ion exchangers is a critical step in the management and remediation of radioactive contamination. atamankimya.com Research has focused on various titanosilicate materials, highlighting their efficacy in separating radionuclides for both environmental cleanup and medical purposes. researchgate.net

Synthesis of Organic-Inorganic Hybrid Materials

This compound is a versatile precursor for creating organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic components. atamanchemicals.com These materials are often synthesized via a sol-gel process, where TTIP undergoes hydrolysis and condensation to form an inorganic network within an organic polymer matrix. atamanchemicals.comnih.gov This approach allows for the development of materials with enhanced thermal stability, improved mechanical properties, and tailored refractive indices. researchgate.net

Poly(titanium oxide) Gels in Polymer Matrices

The sol-gel method using TTIP enables the formation of poly(titanium oxide) gels directly within a polymer matrix, leading to the creation of organic-inorganic interpenetrating polymer networks (IPNs). lu.lv In one approach, the hydrolytic polycondensation of TTIP is carried out in a medium of an organic monomer, such as 2-hydroxyethyl methacrylate (HEMA). lu.lv Subsequent polymerization of the monomer results in a hybrid material where the inorganic poly(titanium oxide) network is finely and uniformly distributed throughout the polymer matrix without significant aggregation. lu.lv

The properties of these hybrid materials can be tuned by adjusting the synthesis conditions, such as the molar ratio of TTIP to the monomer and the amount of water used for hydrolysis. lu.lv Studies have shown that the presence of the poly(titanium oxide) network affects the viscoelastic and thermophysical properties of the final IPN, for instance, by increasing the effective crosslinking density. lu.lv This in-situ synthesis approach helps overcome challenges related to the poor dispersion of hydrophilic inorganic fillers in hydrophobic polymer matrices. nih.govmdpi.com

| Polymer Matrix | Synthesis Method | Inorganic Precursor | Resulting Material | Key Finding |

| Polyurethane / PHEMA | Sol-Gel / IPN | This compound | Organic-Inorganic IPN | Increased crosslinking density lu.lv |

| Polystyrene (PS) | In-situ Non-Hydrolytic Sol-Gel | This compound | PS/TiO2 Nanocomposite | Control of TiO2 filler shape mdpi.com |

| Polypropylene (PP) | In-situ Non-Hydrolytic Sol-Gel | This compound | PP/TiO2 Composite | Enhanced filler dispersion mdpi.com |

Hybrid Coatings for Corrosion Protection

Organic-inorganic hybrid coatings prepared using this compound offer an effective strategy for protecting metal substrates, such as copper, from corrosion. tandfonline.comtandfonline.com These coatings are typically synthesized using the sol-gel method, often in combination with a coupling reagent like glycidyl ether oxypropyl trimethoxysilane (GPTMS). tandfonline.comtandfonline.com The resulting hybrid material forms a protective barrier on the metal surface. tandfonline.com

The performance of these anticorrosion coatings has been evaluated using electrochemical methods, including electrochemical impedance spectroscopy (EIS) and polarization techniques. tandfonline.com Research has demonstrated that these hybrid coatings provide significant corrosion protection in aggressive environments like 3.5 wt% sodium chloride solution. tandfonline.com By adjusting the amount of the coupling reagent and other synthesis parameters, the corrosion inhibition efficiency can be optimized, with studies reporting efficiencies as high as 88.9% to 99.3% on copper substrates. tandfonline.comtandfonline.comresearchgate.net These coatings are considered environmentally friendly due to their low volatile organic content (VOC) and provide good adhesion to the metal substrate. tandfonline.comresearchgate.net

Metal-Organic Frameworks (MOFs) Synthesis

Titanium tetraisopropoxide is a pivotal precursor in the synthesis of titanium-based metal-organic frameworks (Ti-MOFs), a subclass of MOFs that has garnered significant attention for applications in photocatalysis, gas separation, and catalysis. rsc.orgnih.gov The unique properties of titanium, such as its low toxicity, abundance, and photoactivity, make Ti-MOFs highly desirable materials. nih.govresearchgate.net However, the synthesis of crystalline Ti-MOFs is notoriously challenging due to the high reactivity of titanium(IV) precursors, which tend to hydrolyze rapidly and form stable titanium oxides. researchgate.netmagtech.com.cn Titanium tetraisopropoxide, due to its commercial availability and good solubility in most organic solvents, is one of the most widely used precursors for Ti-MOF synthesis. ntu.edu.sg

Titanium-Based MOFs as Inorganic Nodes

In the architecture of a metal-organic framework, inorganic metal clusters, known as secondary building units (SBUs) or nodes, are connected by organic linker molecules. In Ti-MOFs, these nodes are typically titanium-oxo clusters. rsc.org Titanium tetraisopropoxide serves as the molecular source for the titanium(IV) ions that form these SBUs. researchgate.net

The formation of Ti-MOFs is challenging because the Ti(IV) ion has a small ionic radius and a strong affinity for oxygen, leading to rapid and often uncontrollable hydrolysis and condensation reactions that favor the formation of amorphous titania (TiO₂) over crystalline MOF structures. ntu.edu.sg The isopropoxide groups in titanium tetraisopropoxide provide a degree of steric hindrance and hydrophobicity that helps to moderate this high reactivity, suppressing the rapid hydrolysis of the Ti⁴⁺ ion compared to precursors like titanium chlorides. ntu.edu.sg This allows for more controlled formation of the Ti-oxo cluster SBUs required for the MOF structure. The reactivity can be further tuned by adjusting the alkoxy chain of the precursor, though titanium tetraisopropoxide remains the most common choice. ntu.edu.sg The integration of these photoactive titanium-oxo clusters as inorganic nodes with tunable organic linkers is key to developing promising photocatalytic platforms. nih.gov

Solvothermal Synthesis of Ti-MOFs

Solvothermal synthesis is the most prevalent method for preparing Ti-MOFs from titanium tetraisopropoxide. ntu.edu.sgacs.org This technique involves dissolving the titanium precursor and a chosen organic linker in a suitable solvent system within a sealed vessel, typically a Teflon-lined autoclave. The mixture is then heated under autogenous pressure for a period ranging from hours to several days. ntu.edu.sg

Key factors that must be carefully controlled during solvothermal synthesis to promote the crystallization of the desired Ti-MOF structure over amorphous byproducts include:

Solvents: The choice of solvent is critical, and often a combination of solvents is required to achieve good crystallinity. N,N-Dimethylformamide (DMF) is a widely used solvent. ntu.edu.sgacs.org

Temperature: Reaction temperatures typically range from 100–180 °C. acs.org

Modulators: Acids like acetic acid or benzoic acid are often added as modulators. acs.org These modulators compete with the organic linker to coordinate to the titanium center, slowing down the reaction rate and facilitating the formation of well-defined crystalline structures. rsc.org

Reactant Concentration: The concentration of both the titanium precursor and the organic linker can significantly influence the final product's morphology and phase. ntu.edu.sg

Several notable Ti-MOFs have been successfully created using titanium tetraisopropoxide via solvothermal methods. For instance, the well-known MIL-125 was synthesized by combining titanium tetraisopropoxide with terephthalic acid (H₂BDC). researchgate.net Another example is NTU-9, which was synthesized from titanium tetraisopropoxide and 2,5-dihydroxyterephthalic acid (H₄DOBDC). ntu.edu.sg

| Ti-MOF Name | Organic Linker | Titanium Precursor | Synthesis Method | Reference |

| MIL-125 | Terephthalic acid (H₂BDC) | Titanium tetraisopropoxide | Solvothermal | researchgate.net |

| NTU-9 | 2,5-dihydroxyterephthalic acid (H₄DOBDC) | Titanium tetraisopropoxide | Solvothermal | ntu.edu.sg |

| Ti-CAT-5 | 2,3,6,7,9,11-hexahydroxytriphenylene (H₆THO) | Not specified, but a Ti precursor | Solvothermal | ntu.edu.sg |

| ZTOF-1 | 2-hydroxyterephthalic acid | Titanium tetraisopropoxide & Zn(NO₃)₂·6H₂O | Solvothermal | ntu.edu.sg |

Post-Synthetic Modification and In Situ SBUs Construction in Ti-MOF Synthesis

Given the difficulties associated with the direct synthesis of Ti-MOFs, alternative strategies such as post-synthetic modification (PSM) and the in situ construction of SBUs have been developed. researchgate.netmagtech.com.cn

Post-Synthetic Modification (PSM) is a powerful technique where a pre-synthesized MOF is chemically altered to introduce new functionalities or even change its metallic composition. rsc.orgnih.gov For constructing Ti-MOFs, PSM often involves transmetalation or ion exchange, where the metal ions in an existing, stable MOF (like those based on Zr, Zn, or Mg) are replaced with titanium ions. nih.govresearchgate.net This method circumvents the challenges of direct synthesis by using a pre-existing crystalline framework as a template. nih.gov PSM can be categorized into several types, including covalent modification of the linker, coordination to the linker, and modification of the inorganic SBU. rsc.org This approach allows for the creation of Ti-MOFs that are not accessible through direct synthesis routes. researchgate.netrsc.org

In Situ SBUs Construction refers to the formation of the secondary building units during the MOF synthesis reaction. magtech.com.cn In the context of Ti-MOFs, controlling this process is crucial. One advanced strategy to gain better control over the SBU formation and subsequent crystallization is to use pre-formed titanium-oxo clusters as precursors instead of simple alkoxides like titanium tetraisopropoxide. researchgate.netntu.edu.sg These clusters act as pre-formed building blocks that can then be linked together by the organic ligands. This approach can help to tune reaction rates and facilitate the growth of larger, higher-quality single crystals of the desired Ti-MOF. researchgate.netntu.edu.sg For example, a large Ti₄₄-oxo cluster has been successfully employed as a precursor to assemble new Ti-MOFs, demonstrating a strategy that relies on the slow transformation of these large clusters into the final SBU within the framework. researchgate.net

Research on Polymer and Composite Materials Integration

Polymer Modification and Crosslinking

The crosslinking action of titanium tetraisopropanolate is predicated on its chemical reactivity with specific functional groups present on polymer backbones. The central titanium atom is susceptible to nucleophilic attack, and the isopropoxide groups can undergo exchange reactions.